molecular formula C11H20N2O B6428490 N-tert-butyl-3-methylidenepiperidine-1-carboxamide CAS No. 2017194-27-1

N-tert-butyl-3-methylidenepiperidine-1-carboxamide

Cat. No.: B6428490
CAS No.: 2017194-27-1
M. Wt: 196.29 g/mol
InChI Key: IRTRHQSRQIMWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-3-methylidenepiperidine-1-carboxamide is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-methylidenepiperidine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often catalyzed by metal complexes.

    Reduction: Reduction reactions are facilitated by reagents such as phenylsilane and iron complexes.

    Substitution: Substitution reactions can occur at various positions on the piperidine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Iodine(III) oxidizing agents and gold(I) complexes.

    Reduction: Phenylsilane and iron complexes.

    Substitution: Halogenating agents and nucleophiles.

Major Products Formed:

Scientific Research Applications

N-tert-butyl-3-methylidenepiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methylidenepiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can undergo sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, often catalyzed by metal complexes. This results in the formation of new C-N bonds and the modulation of biological pathways .

Comparison with Similar Compounds

  • N-tert-butyl-3-methylpiperidine-1-carboxamide
  • N-tert-butyl-3-methylpiperidine-1-carboxylate
  • N-tert-butyl-3-methylpiperidine-1-carboxylamide

Uniqueness: N-tert-butyl-3-methylidenepiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

N-tert-butyl-3-methylidenepiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-6-5-7-13(8-9)10(14)12-11(2,3)4/h1,5-8H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRHQSRQIMWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(=C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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